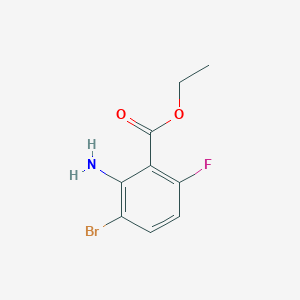

Ethyl 2-amino-3-bromo-6-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

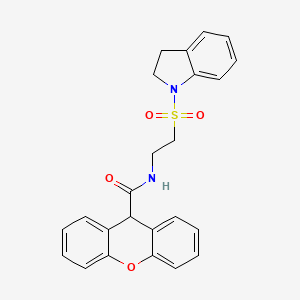

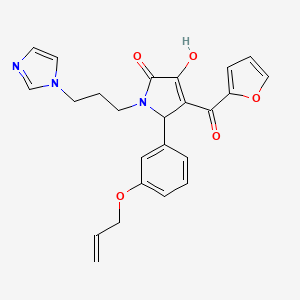

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1509618-99-8 . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .

Molecular Structure Analysis

The InChI Code for Ethyl 2-amino-3-bromo-6-fluorobenzoate is 1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Fluoroquinolone Analogs

Ethyl 2-amino-3-bromo-6-fluorobenzoate is a precursor in the synthesis of fluoroquinolone analogs. For instance, it can be reacted with different compounds to produce ofloxacin analogs, highlighting its versatility in the modification of antibiotic structures and enhancing their activity or specificity. This application is crucial in the development of new antibiotics to combat resistant bacterial strains (Rádl et al., 1991).

Carbohydrate Synthesis

In carbohydrate chemistry, fluorobenzoyl groups derived from compounds like ethyl 2-amino-3-bromo-6-fluorobenzoate serve as protective groups in the synthesis of glycopeptides. This method significantly reduces the β-elimination of O-linked carbohydrates, thereby offering a more efficient pathway to synthesize complex glycopeptide structures while maintaining the integrity of the glycosidic bond (Sjölin & Kihlberg, 2001).

Development of Fluorinated Indoles

The compound also finds application in the synthesis of fluorinated indoles, where it is used to introduce fluorine motifs into pharmaceutical molecules. This process is notable for its high efficiency and functional group compatibility, making it suitable for the late-stage modification of drugs and natural products. The addition of fluorine can significantly alter the biological activity and physical properties of molecules, demonstrating the compound's utility in drug discovery and development (Sheng et al., 2021).

Antitumor Activity

Ethyl 2-amino-3-bromo-6-fluorobenzoate is also involved in the synthesis of amino acid ester derivatives containing 5-fluorouracil, a well-known antitumor agent. These derivatives have shown to possess significant inhibitory effects against cancer cell lines, exemplifying the compound's role in the development of new chemotherapeutic agents (Xiong et al., 2009).

Crystal Structure Analysis

Moreover, ethyl 2-amino-3-bromo-6-fluorobenzoate aids in crystal structure analysis, helping to understand molecular configurations and interactions. Its derivatives have been used to study intramolecular and intermolecular hydrogen bonding, which is fundamental in the design of materials and active pharmaceutical ingredients (Dehua & Xiaoyan, 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-amino-3-bromo-6-fluorobenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound contains functional groups that are common in many bioactive molecules, suggesting potential interactions with biological targets .

Biochemical Pathways

The presence of amino, bromo, and fluoro groups in its structure suggests that it may interact with a variety of enzymes and receptors, potentially affecting multiple pathways .

Result of Action

The molecular and cellular effects of Ethyl 2-amino-3-bromo-6-fluorobenzoate’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-amino-3-bromo-6-fluorobenzoate. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Other factors, such as pH and the presence of other chemicals, may also influence its action and efficacy.

Propiedades

IUPAC Name |

ethyl 2-amino-3-bromo-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFJZHRDFRZUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-bromo-6-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2865807.png)

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2865808.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)